N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a pyridine ring, which is a basic heterocyclic organic compound. The molecule also contains an amide group, a fluorobenzyl group, and an ethylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and ethylthio groups would likely add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might be hydrolyzed under acidic or basic conditions, and the rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple polar groups and aromatic rings would likely make it relatively high in molecular weight and possibly quite stable .Scientific Research Applications
Thiazole-aminopiperidine Hybrid Analogues as Tuberculosis Inhibitors
A study led by V. U. Jeankumar et al. (2013) focused on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates through molecular hybridization. These compounds, derived from aryl thioamides, were evaluated for their inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, as well as their antituberculosis activity and cytotoxicity. Among the compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results against all tests, including significant inhibition of M. tuberculosis DNA gyrase and low cytotoxicity, highlighting its potential as a tuberculosis treatment option. Read more.
Microwave-assisted Synthesis of Hybrid Molecules with Antimicrobial Activities
Research by Serap Başoğlu et al. (2013) explored the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and others. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Several compounds displayed good to moderate antimicrobial activity against tested microorganisms, with two showing antiurease activity and four demonstrating antilipase activity, underscoring their potential in developing new antimicrobial agents. Read more.
Discovery of Dehydroabietic Acid Derivatives as Anticancer Agents
A study by Lin-Ying Li et al. (2020) focused on the synthesis and evaluation of two dehydroabietic acid derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties for their DNA and protein binding abilities, as well as anticancer properties. These derivatives showed selective cytotoxicity against cancer cell lines, with one displaying superior cytotoxicity compared to cisplatin and oxaliplatin, indicating their potential as novel anticancer agents. Read more.
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents
Derya Osmaniye et al. (2018) synthesized a series of new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives to explore their anticancer activity. The synthesized compounds were evaluated for cytotoxic activity against various cancer cell lines, with some showing promising results. The study highlights the potential of benzothiazole derivatives as anticancer agents. Read more.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S2/c1-2-25-17-21-20-16(26-17)19-14(23)13-4-3-9-22(15(13)24)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKVMIFWPWNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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